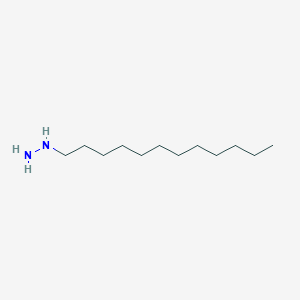

Dodecyl-hydrazine

Description

Dodecyl-hydrazine (C₁₂H₂₇N₃) is a hydrazine derivative featuring a 12-carbon alkyl chain. Hydrazine derivatives are widely used in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and ability to form stable complexes . This compound’s long hydrophobic chain may confer surfactant-like behavior, making it suitable for applications in emulsification, organic synthesis, or as a precursor for polymer crosslinking agents .

Properties

CAS No. |

2656-75-9 |

|---|---|

Molecular Formula |

C12H28N2 |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

dodecylhydrazine |

InChI |

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h14H,2-13H2,1H3 |

InChI Key |

OKMQERWDFNIGLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of dodecylamine with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

C12H25NH2 + NH2NH2.H2O→C12H25NHNH2 + H2O

Another method involves the reduction of dodecyl azide using hydrazine. This reaction is also carried out in an organic solvent under reflux conditions. The reaction can be represented as:

C12H25N3 + NH2NH2→C12H25NHNH2 + N2

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Reaction with Carbonyl Compounds

Dodecyl-hydrazine reacts with ketones or aldehydes to form hydrazones through nucleophilic addition. This reaction is pivotal in synthesizing Schiff bases and intermediates for pharmaceuticals.

General Reaction:

Conditions:

-

Temperature: 60–80°C

-

Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

-

Yield: 70–85% for hydrazone formation.

Oxidation Reactions

This compound acts as a reducing agent, undergoing oxidation to produce nitrogen gas and hydrocarbons.

Oxidation Pathways:

Key Data:

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| O₂ | Dodecane | 65–75 | 100°C, 12 h |

| H₂O₂ | Dodecanol | 80–90 | 60°C, 6 h |

Side Reaction: Over-oxidation may yield nitrogen gas and shorter-chain hydrocarbons.

Formation of Coordination Complexes

The nitrogen atoms in this compound coordinate with transition metals (e.g., Ru, Fe), forming stable complexes for catalytic applications.

Example with Ru:

A triiodo-Ru complex catalyzes ammonia synthesis from hydrazine with 92% yield .

Mechanism:

Reductive Alkylation

Under borrowing-hydrogen conditions, this compound undergoes mono- or dialkylation with alcohols.

Catalyst: Ru tricarbonyl complexes enable high selectivity .

Yield:

Dehydrogenation and Splitting

In energy applications, this compound splits into hydrogen (H₂) and nitrogen (N₂) via electrocatalysis. Fe-doped CoS₂ nanosheets achieve a Faradaic efficiency of 98% and H₂ evolution rate of 9.95 mmol h⁻¹ .

Electrochemical Reaction:

Stability and Side Reactions

-

Thermal Stability: Decomposes above 150°C, releasing NH₃ and hydrocarbons.

-

Photodegradation: UV light accelerates decomposition to dodecane and nitrogen.

Scientific Research Applications

Dodecyl-hydrazine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activity.

Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dodecyl-hydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of Dodecyl-hydrazine with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State (25°C) | Water Solubility |

|---|---|---|---|---|

| This compound | C₁₂H₂₇N₃ | 213.36 | Liquid | Low |

| 1,2-Diphenylhydrazine | C₁₂H₁₂N₂ | 172.24 | Solid | Insoluble |

| Benzhydryl-hydrazine | C₁₃H₁₄N₂ | 198.27 | Solid | Insoluble |

| Acetylhydrazine | C₂H₆N₂O | 90.08 | Crystalline solid | Moderate |

| Methyl Hydrazine | CH₆N₂ | 46.07 | Liquid | High |

| Dodecanediohydrazide | C₁₂H₂₈N₄O₂ | 284.39 | Solid | Low |

Notes:

Research Findings :

Toxicity Profiles

Toxicity varies significantly across hydrazine derivatives:

| Compound Name | Toxicity Profile | Regulatory Status |

|---|---|---|

| This compound | Limited data; likely irritant | Not classified |

| 1,2-Diphenylhydrazine | Suspected carcinogen (moderate confidence) | Restricted in industry |

| Benzhydryl-hydrazine | No specific data; handle with caution | Unregulated |

| Acetylhydrazine | Moderate toxicity (hepatotoxic potential) | Lab use only |

| Methyl Hydrazine | Highly toxic (neurotoxic, carcinogenic) | Strictly regulated |

| Dodecanediohydrazide | Low acute toxicity; possible chronic exposure | Generally safe |

Biological Activity

Dodecyl-hydrazine, a hydrazine derivative with a long alkyl chain, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of cholinesterases, its toxicity profile, and relevant case studies that highlight its pharmacological significance.

This compound can be synthesized from commercially available hydrazides through a reaction with dodecyl isocyanate. The resulting compound exhibits unique structural features that contribute to its biological activity. The hydrophobic dodecyl chain enhances the lipophilicity of the molecule, potentially influencing its interaction with biological membranes and target proteins.

Inhibition of Cholinesterases

One of the primary areas of investigation for this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmission and have been targeted for therapeutic interventions in conditions like Alzheimer's disease and myasthenia gravis.

- Inhibition Potency : this compound derivatives have shown varying degrees of inhibition against AChE and BChE. For instance, certain oxadiazole derivatives linked to dodecyl through nitrogen demonstrated IC50 values ranging from 45.5 µM to over 500 µM, indicating a spectrum of inhibitory potency depending on structural modifications .

- Mechanism of Action : The mechanism involves hydrophobic interactions with key amino acids in the active site of cholinesterases. The long dodecyl chain appears to enhance binding affinity by stabilizing interactions within the enzyme's active site gorge .

| Compound | Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound derivative 1 | AChE | 45.5 | Moderate inhibitor |

| This compound derivative 2 | BChE | >500 | Weak inhibitor |

| Oxadiazole derivative linked to dodecyl | AChE | 53.05 | Potent inhibitor |

Toxicity Studies

Toxicity assessments have indicated that this compound can induce oxidative stress in biological systems. In vitro studies using primary rat hepatocytes revealed that exposure to hydrazine resulted in increased lactate dehydrogenase leakage and mitochondrial dysfunction, suggesting cytotoxic effects mediated through oxidative mechanisms .

- Oxidative Stress Markers : Key indicators such as reduced glutathione levels and increased reactive oxygen species were observed, highlighting a potential risk associated with high concentrations of this compound .

Case Studies

Several studies have investigated the biological implications of this compound:

- Cholinesterase Inhibition : A study examining various hydrazine derivatives found that modifications to the alkyl chain significantly influenced enzyme inhibition profiles. This compound derivatives exhibited promising results against AChE, suggesting potential applications in neurodegenerative disease treatment .

- Cancer Cell Line Studies : Research on related hydrazines has shown activity against various cancer cell lines, including colon carcinoma and breast cancer cells. While specific data on this compound is limited, the structural similarity suggests potential antitumor activity worth exploring further .

- Environmental Toxicology : this compound's environmental impact has been studied concerning aquatic organisms, where it demonstrated growth inhibition and mortality at certain concentrations, raising concerns about its ecological safety .

Q & A

Q. What are the recommended synthetic routes for preparing dodecyl-hydrazine in a laboratory?

this compound can be synthesized by reacting dodecyl aldehyde with hydrazine hydrate under reflux conditions, analogous to phenylhydrazine synthesis via benzaldehyde and hydrazine in ethanol . Optimization may require adjusting stoichiometry, temperature, and solvent polarity. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors.

Q. How should researchers characterize this compound to confirm its structural integrity?

Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy (¹H and ¹³C) to verify hydrazine linkage and alkyl chain integrity.

- HPLC with UV detection, as demonstrated in method validation for hydrazine derivatives like phenylhydrazine hydrochloride .

- Mass spectrometry (ESI or MALDI-TOF) for molecular weight confirmation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Exposure control : Use fume hoods and closed systems to minimize inhalation/contact .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with EN 374 standards .

- Emergency measures : Install safety showers and eye-wash stations. Hydrazine derivatives are hepatotoxic; monitor for symptoms like nausea or liver enzyme elevation .

Advanced Research Questions

Q. How does this compound interact with carbon-based nanomaterials, and what analytical methods elucidate these interactions?

Hydrazine derivatives reduce oxygen-functionalized groups (e.g., epoxides) on graphene oxide (GO). Use density functional theory (DFT) to model reaction pathways, as shown for hydrazine-mediated GO de-epoxidation . Experimentally, XPS and Raman spectroscopy track oxygen content and structural changes, while AFM monitors layer thickness.

Q. What proteomic approaches identify hepatotoxicity mechanisms of this compound in vivo?

Apply 2-D differential gel electrophoresis (2-D DIGE) combined with multivariate data analysis (e.g., PLSR) to detect dose-dependent protein expression changes in liver tissues. Key biomarkers include proteins involved in lipid metabolism (e.g., ApoA1) and Ca²⁺ homeostasis, as identified in hydrazine toxicity studies .

Q. Can computational models predict this compound’s reactivity with biomolecules or environmental substrates?

Yes. DFT simulations (e.g., M05-2X/6-31G(d)) model transition states and activation energies for reactions with epoxides or carbonyl groups . For environmental fate studies, combine molecular dynamics (MD) with QSAR to predict degradation pathways and byproduct toxicity.

Methodological Design & Data Analysis

Q. How should researchers design experiments to resolve contradictory data on this compound’s stability under varying pH conditions?

- Controlled variables : pH (2–12), temperature (25–80°C), and ionic strength.

- Analytical tools : Monitor degradation via LC-MS and quantify intermediates using isotope-labeled standards.

- Statistical validation : Apply ANOVA to assess significance across triplicate trials.

Q. What strategies optimize this compound’s application in synthesizing functionalized polymers or coordination complexes?

- Ligand design : Exploit the hydrazine moiety’s chelation capacity for transition metals (e.g., Cu²⁺, Fe³⁺).

- Polymerization : Initiate radical polymerization using AIBN or photochemical activation.

- Characterization : Use FT-IR for bond formation analysis and TGA for thermal stability profiling.

Toxicological & Environmental Considerations

Q. What biomarkers indicate early-stage hepatotoxicity in this compound-exposed models?

Prioritize liver proteome changes, such as upregulated stress-response proteins (HSP70) and downregulated lipid transporters (FABP1), identified via LC-MS/MS and pathway enrichment analysis .

Q. How can researchers mitigate environmental release of this compound during waste disposal?

- Chemical neutralization : Oxidize with hydrogen peroxide or potassium permanganate to less toxic derivatives.

- Adsorption : Use activated carbon or MOFs to capture residual hydrazine in wastewater.

- Regulatory compliance : Follow EPA guidelines for hydrazine derivatives under RCRA Title 40 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.